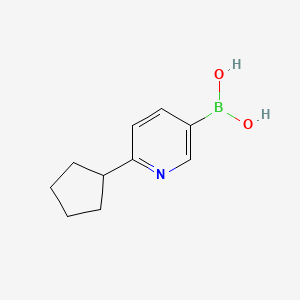![molecular formula C13H16BrNO B14082174 N-[(1R)-1-(4-bromophenyl)ethyl]cyclobutanecarboxamide CAS No. 286442-93-1](/img/structure/B14082174.png)
N-[(1R)-1-(4-bromophenyl)ethyl]cyclobutanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobutanecarboxamide, N-[(1R)-1-(4-bromophenyl)ethyl]- typically involves the use of Suzuki–Miyaura coupling reactions . This method is favored due to its mild reaction conditions and functional group tolerance. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions generally include the use of a base, such as potassium carbonate, and a solvent like ethanol or water.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclobutanecarboxamide, N-[(1R)-1-(4-bromophenyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cyclobutanecarboxamides.
Applications De Recherche Scientifique
Cyclobutanecarboxamide, N-[(1R)-1-(4-bromophenyl)ethyl]- has several scientific research applications :
Chemistry: Used in the study of molecular force fields and reaction mechanisms.
Biology: Investigated for its potential interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and drug design.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Cyclobutanecarboxamide, N-[(1R)-1-(4-bromophenyl)ethyl]- involves its interaction with specific molecular targets and pathways . The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclobutanecarboxamide, N-(4-bromophenyl)-
- Cyclobutanecarboxamide, N-(4-chlorophenyl)-
- Cyclobutanecarboxamide, N-(4-fluorophenyl)-
Uniqueness
Cyclobutanecarboxamide, N-[(1R)-1-(4-bromophenyl)ethyl]- is unique due to its specific structural configuration and the presence of the bromophenyl group. This structural feature can influence its reactivity, binding affinity, and overall properties, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
286442-93-1 |
|---|---|
Formule moléculaire |
C13H16BrNO |
Poids moléculaire |
282.18 g/mol |
Nom IUPAC |
N-[(1R)-1-(4-bromophenyl)ethyl]cyclobutanecarboxamide |
InChI |
InChI=1S/C13H16BrNO/c1-9(10-5-7-12(14)8-6-10)15-13(16)11-3-2-4-11/h5-9,11H,2-4H2,1H3,(H,15,16)/t9-/m1/s1 |
Clé InChI |
ZKVJJEODNIPOPE-SECBINFHSA-N |
SMILES isomérique |
C[C@H](C1=CC=C(C=C1)Br)NC(=O)C2CCC2 |
SMILES canonique |
CC(C1=CC=C(C=C1)Br)NC(=O)C2CCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


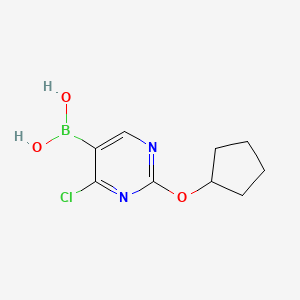
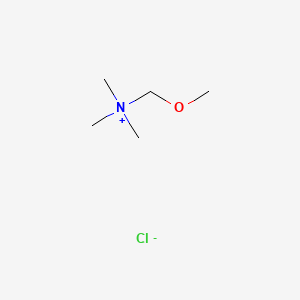

![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082108.png)
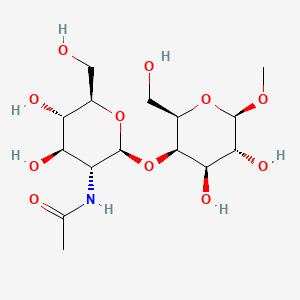
![1-(4-Chlorophenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082114.png)
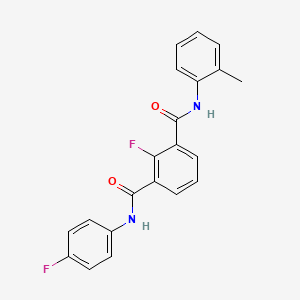
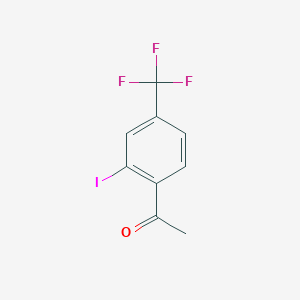
![Phosphonic acid, [2-(2-pyridinyl)ethyl]-, dibutyl ester](/img/structure/B14082130.png)




